molecular formula C4H6N4O2 B3025309 2,5-Diamino-4,6-dihydroxypyrimidine CAS No. 40769-69-5

2,5-Diamino-4,6-dihydroxypyrimidine

Cat. No. B3025309
CAS RN: 40769-69-5
M. Wt: 142.12 g/mol
InChI Key: HWSJQFCTYLBBOF-UHFFFAOYSA-N
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Description

2,5-Diamino-4,6-dihydroxypyrimidine, also known as 2,5-diamino-4-hydroxy-1H-pyrimidin-6-one, is a compound with the molecular formula C4H6N4O2 . It has a molecular weight of 142.12 g/mol . The compound is also known by several other names, including 2,5-diaminopyrimidine-4,6-diol and 2,5-diamino-4-hydroxy-1H-pyrimidin-6-one .


Synthesis Analysis

The synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride involves adding guanidine hydrochloride into a sodium methylate solution with a concentration of 28 to 30%, carrying out heating and stirring and adding dimethyl malonate drop by drop . After completion of heat preservation, successively carrying out pressure-reduced distillation, addition of water for dissolving, addition of acid for adjustment of a pH value, cooling, pumping filtration, drying and the like to prepare an intermediate product . The primarily prepared intermediate product, a Raney nickel catalyst and the like are subjected to continuous conversion so as to prepare 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride .


Molecular Structure Analysis

The molecular structure of 2,5-Diamino-4,6-dihydroxypyrimidine is represented by the canonical SMILES notation: C1(=C(N=C(NC1=O)N)O)N . The InChI representation is InChI=1S/C4H6N4O2/c5-1-2(9)7-4(6)8-3(1)10/h5H2,(H4,6,7,8,9,10) .


Chemical Reactions Analysis

The protonation of a number of 4,6-dihydroxypyrimidine derivatives is studied, and the features of the electronic spectra of free bases and protonated forms are considered . It is shown that the alkyl substituents in position 2 increase the basicity of the compound, and the nitro group in position 5 leads to its decrease .


Physical And Chemical Properties Analysis

The compound 2,5-Diamino-4,6-dihydroxypyrimidine has a molecular weight of 142.12 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 4 . The XLogP3-AA value is -1.9 .

Scientific Research Applications

Application 1: Anti-inflammatory Activities

  • Summary of the Application: 2,5-Diamino-4,6-dihydroxypyrimidine derivatives have been studied for their potential anti-inflammatory effects . These compounds are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
  • Methods of Application: The synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation . The target compounds were evaluated in mouse peritoneal cells via the in vitro NO analysis .
  • Results or Outcomes: Regardless of the substitution pattern at position-5, 2-amino-4,6-dihydroxypyrimidines showed potential in inhibiting immune-activated nitric oxide production . The detailed results or quantitative data are not provided in the source .

Application 2: Synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride

  • Summary of the Application: A synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride has been disclosed . This method can simplify operation, reduce cost, and improve reaction yield, making it more applicable to industrial production .
  • Methods of Application: The synthetic method comprises the following steps: adding guanidine hydrochloride into a sodium methylate solution with a concentration of 28 to 30%, carrying out heating and stirring and adding dimethyl malonate drop by drop; after completion of heat preservation, successively carrying out pressure-reduced distillation, addition of water for dissolving, addition of acid for adjustment of a pH value, cooling, pumping filtration, drying and the like to prepare an intermediate product; and subjecting the primarily prepared intermediate product, a Raney nickel catalyst and the like to continuous conversion so as to prepare 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride .

Application 3: Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives

  • Summary of the Application: 2,5-Diamino-4,6-dihydroxypyrimidine is used in the synthesis of 2,4-diaminopyrimidine core-based derivatives .
  • Methods of Application: The iodides were reacted with substituted phenylboronic acid in the presence of Pd (dbpf)Cl 2 and K 2 CO 3 in EtOH/toluene/H 2 O at 90 °C for 24 h or in the presence of Pd (dbpf)Cl 2 and K 2 CO 3 in THF/H 2 O at 70 °C for 20 h in a sealed tube to generate the desired compounds with moderate to good yields (51–99%) .
  • Results or Outcomes: The desired compounds were generated with moderate to good yields (51–99%) .

Application 4: Preparation of 2,5-Diamino-4,6-dihydroxypyrimidine

  • Summary of the Application: A process for the preparation of 2,5-diamino-4,6-dihydroxypyrimidine has been disclosed .
  • Methods of Application: The process involves the reaction of a variety of formamides of secondary amines with a variety of acid halides, such as phosphorus oxychloride, phosphorus pentachloride, thionyl chloride, phosgene, and oxalyl chloride .
  • Results or Outcomes: The detailed results or quantitative data are not provided in the source .

properties

IUPAC Name

2,5-diamino-4-hydroxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c5-1-2(9)7-4(6)8-3(1)10/h5H2,(H4,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSJQFCTYLBBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(NC1=O)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40967143
Record name 5-Amino-2-imino-1,2-dihydropyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diamino-4,6-dihydroxypyrimidine

CAS RN

40769-69-5, 102783-67-5, 527-57-1
Record name 2,5-Diamino-4,6-dihydroxypyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40769-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diaminopyrimidin-4,6-diol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02037
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-Amino-2-imino-1,2-dihydropyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
M Legraverend, H Boumchita, E Bisagni - Synthesis, 1990 - thieme-connect.com
An improved synthesis of 2, 5-diamino-4, 6-dihydroxypyrimidine (7) is reported. The direct chlorination of 7 provides the shortest (2 step) synthesis of 2, 5-diamino-4, 6-…
Number of citations: 19 www.thieme-connect.com
DJ Miller, K Ravikumar, H Shen, JK Suh… - Journal of medicinal …, 2002 - ACS Publications
Ribosome inhibiting proteins, RIPs, are a widespread family of toxic enzymes. Ricin is a plant toxin used as a poison and biological warfare agent; shiga toxin is a homologue …
Number of citations: 135 pubs.acs.org
HC Koppel, RK Robins - Journal of the American Chemical …, 1958 - ACS Publications
The preparation of various 9-aryl (alkyl)-2, 6-dihydroxypurines (III) has been accomplished by the treatment of the corre-sponding 9-aryl (alkyl)-2, 6-dihydroxy-8-purinethiol (II) with …
Number of citations: 44 pubs.acs.org
EC Taylor, CK Cain - Journal of the American Chemical Society, 1949 - ACS Publications
(19) Wínklemann, J. prakt. Chem.,[2] 115, 292 (1927). ammonia and a wide variety of amines with re-placement of one thiol group by the amine. The 4-amino-2-thiol derivative is the first …
Number of citations: 9 pubs.acs.org
MJ Winchester - Journal of Heterocyclic Chemistry, 1979 - Wiley Online Library
The synthesis and reactions of 2‐amino‐4‐hydroxypyrimido[4,5‐b][1,4]oxazines with functionalities in the six position are described (1). The use of functionalities in the six position for …
Number of citations: 6 onlinelibrary.wiley.com
R Glicksman - Journal of The Electrochemical Society, 1962 - iopscience.iop.org
A study of the electrochemical characteristics of nitropyrimidine compounds as cathodes in electrolyte, and amino and hydroxypyrimidine compounds as anodes in electrolyte, shows …
Number of citations: 5 iopscience.iop.org
GW Raiziss, M Freifelder - Journal of the American Chemical …, 1942 - ACS Publications
Cottonseed and soybean oils and mixed hydro-genated vegetable fats containalkali-labile anti-oxygenic substances otherthan the tocopherols. The chemical behavior of these fat …
Number of citations: 11 pubs.acs.org
DS VANI, KS SUBUDHI, S Shivaramaiah, KA RAO - Chem. Sci. Trans, 2013 - e-journals.in
Heterocyclic compound diamino and dihydroxy-pyramidine was synthesized and proposed as chelating agent for the determination of trace amounts of zinc. Zinc (II) forms the ripen-…
Number of citations: 1 www.e-journals.in
MY Jang, Y Lin, S De Jonghe, LJ Gao… - Journal of medicinal …, 2011 - ACS Publications
Herein we describe the synthesis and in vitro and in vivo activity of thiazolo[5,4-d]pyrimidines as a novel class of immunosuppressive agents, useful for preventing graft rejection after …
Number of citations: 47 pubs.acs.org
O Frelin, L Huang, G Hasnain, JG Jeffryes… - Biochemical …, 2015 - portlandpress.com
Plants and bacteria synthesize the essential human micronutrient riboflavin (vitamin B2) via the same multi-step pathway. The early intermediates of this pathway are notoriously …
Number of citations: 49 portlandpress.com

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